2-Formamido-3-methyl-pentanoic acid
Overview
Description
2-Formamido-3-methyl-pentanoic acid (FMPA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. FMPA is a derivative of leucine, an essential amino acid that plays an important role in protein synthesis and metabolism. FMPA has been found to possess unique biochemical and physiological properties that make it a valuable tool in various research applications.
Mechanism of Action
2-Formamido-3-methyl-pentanoic acid acts as a competitive inhibitor of leucine in various biochemical pathways. It has been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cell growth. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to enhance muscle protein synthesis and improve muscle function in aging and disease conditions.
Advantages and Limitations for Lab Experiments
2-Formamido-3-methyl-pentanoic acid has several advantages as a research tool. It is a stable and non-toxic compound that can be easily synthesized and purified. This compound also possesses unique biochemical properties that make it a valuable tool in various research applications. However, there are also limitations to the use of this compound in lab experiments. Its complex synthesis process and high cost make it difficult to obtain in large quantities. Additionally, this compound’s effects on various biological pathways can be complex and difficult to interpret.
Future Directions
There are several future directions for the use of 2-Formamido-3-methyl-pentanoic acid in scientific research. One area of focus is the development of novel drugs and therapies for various diseases. This compound has shown promise in the treatment of cancer, diabetes, and other metabolic disorders. Additionally, this compound’s ability to mimic the properties of leucine makes it a valuable tool in studying protein synthesis and metabolism. Further research is needed to fully understand the complex biochemical and physiological effects of this compound and its potential applications in various research areas.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its unique biochemical and physiological properties. Its ability to mimic the properties of leucine makes it a valuable tool in studying protein synthesis and metabolism. This compound has shown promise in the development of novel drugs and therapies for various diseases. Further research is needed to fully understand the complex effects of this compound and its potential applications in various research areas.
Scientific Research Applications
2-Formamido-3-methyl-pentanoic acid has been widely used in scientific research due to its ability to mimic the properties of leucine. It has been found to be a valuable tool in studying protein synthesis, metabolism, and signal transduction pathways. This compound has also been used in the development of novel drugs and therapies for various diseases.
properties
IUPAC Name |
2-formamido-3-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONXXIKCTQHZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330922 | |
Record name | 2-formamido-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89810-44-6 | |
Record name | NSC334341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-formamido-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.